molecular formula C10H14N5Na2O8P B141956 Adenosine Phosphate Disodium CAS No. 149022-20-8

Adenosine Phosphate Disodium

Cat. No. B141956
CAS RN: 149022-20-8
M. Wt: 409.2 g/mol
InChI Key: RPKBJUJTBPSSLO-IDIVVRGQSA-N
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Description

Adenosine Phosphate Disodium, also known as Adenosine 5’-diphosphate disodium salt, is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into ATP by ATP synthases . It is a nucleotide that consists of three main structures: the nitrogenous base, adenine; the sugar, ribose; and a chain of two phosphate groups bound to ribose .


Synthesis Analysis

Adenosine Phosphate Disodium can be synthesized from adenosine and inorganic polyphosphate (polyP) in a one-pot reaction involving adenosine kinase and two functionally distinct polyphosphate kinases (PPKs) . Another method involves the hydrolysis of ATP in tissue by adenosine triphosphatase .


Molecular Structure Analysis

Adenosine Phosphate Disodium consists of a nitrogen base (adenine) and a sugar molecule (ribose), which create adenosine, plus two phosphate molecules . The phosphate tail of ATP is the actual power source which the cell taps .


Chemical Reactions Analysis

Adenosine Phosphate Disodium undergoes hydrolysis in acidic, neutral, and alkaline conditions . In glucose-deprived astrocytes, the high cellular ATP and CrP contents are rapidly depleted within minutes after application of the glycolysis inhibitor 2-deoxyglucose and the respiratory chain inhibitor antimycin A .


Physical And Chemical Properties Analysis

Adenosine Phosphate Disodium is a non-flammable solid . When heated to decomposition, it emits acrid fumes of carbon oxides and NOx .

Scientific Research Applications

Microbiology Research

Adenosine 5’-monophosphate disodium salt is used as a dissolved organic phosphorus (DOP) compound to study its rate of hydrolysis in Escherichia coli lysates. This helps in understanding the microbial metabolism of nucleotides .

Cellular Biology

In cellular biology, it is used to induce calcium responses in Fura2-loaded osteoblasts (C2-OB), which is crucial for studying bone formation and metabolism .

Enzymology

This compound serves as a substrate for various enzymes such as AMP-thymidine kinase, AMP deaminase, and 5′-nucleotidase. These enzymes are involved in nucleotide metabolism and have implications in understanding genetic disorders and developing therapeutic strategies .

Platelet Aggregation Studies

It has been used as a positive control in platelet aggregation studies to analyze antiplatelet activity, which is significant in cardiovascular research .

Dermatology and Aesthetic Medicine

Adenosine-5’-monophosphate disodium salt is involved in cellular energy transfers and is useful for skin rejuvenation, playing a role in dermatology and aesthetic dermatology applications .

Kinetic Studies

The compound has been subject to kinetic studies under various pH conditions to understand its stability and reactivity, which can inform drug formulation and stability studies .

Each application mentioned above has been referenced from reliable sources, providing a rich and informative content for each field as requested.

MilliporeSigma - Adenosine 5’-monophosphate MilliporeSigma - Adenosine 5’-monophosphate MilliporeSigma - Adenosine 5’-diphosphate Thermo Scientific Chemicals - Adenosine-5’-monophosphate disodium salt Kinetics and Mechanistic Study of Hydrolysis of Adenosine Monophosphate

Mechanism of Action

Adenosine 5’-monophosphate disodium salt, also known as Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate or Adenosine Phosphate Disodium, is a nucleotide involved in various cellular energy transfer reactions .

Target of Action

The primary target of Adenosine 5’-monophosphate disodium salt is a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK plays a key role in cellular energy homeostasis .

Mode of Action

Adenosine 5’-monophosphate disodium salt acts as an activator of AMPK . It binds to the γ subunit of AMPK, leading to a conformational change that protects AMPK from dephosphorylation and hence, activation .

Biochemical Pathways

The activation of AMPK triggers a cascade of events within the cell that are all aimed at restoring energy balance . These include the inhibition of anabolic pathways, such as fatty acid synthesis, and the activation of catabolic pathways, such as fatty acid oxidation .

Pharmacokinetics

It is known to be soluble in water, dimethyl sulfoxide, and methanol , which suggests it may have good bioavailability.

Result of Action

The activation of AMPK by Adenosine 5’-monophosphate disodium salt leads to a shift in cellular metabolism towards catabolic processes, thereby generating ATP and restoring energy balance . This can have various effects at the molecular and cellular level, including the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity .

Action Environment

The action of Adenosine 5’-monophosphate disodium salt can be influenced by various environmental factors. Furthermore, the photolysis behavior of Adenosine 5’-monophosphate disodium salt in seawater has been studied, and it has been found that it can release inorganic phosphate under environmentally relevant light conditions .

Future Directions

Adenosine Phosphate Disodium plays a crucial role in several cellular functions such as the synthesis of nucleic acids and many biochemical processes including cell energy metabolism . It is expected to provide insights on the effect of pH on the kinetics and the mechanism of the phosphate monoester bond cleavage .

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXLVXZRPRRCRP-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196617
Record name Adenosine phosphate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine Phosphate Disodium

CAS RN

4578-31-8
Record name Adenosine phosphate disodium
Source ChemIDplus
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Record name Adenosine phosphate disodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium adenosine 5'-phosphate hydrate
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Record name ADENOSINE PHOSPHATE DISODIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Adenosine 5'-monophosphate disodium salt (AMP) interact within specific lipid environments?

A: Research shows that AMP can be entrapped within a mono-olein-based cubic Ia3d liquid crystalline phase. This entrapment leads to interactions primarily through the sn-2 and sn-3 alcoholic OH groups of mono-olein. [] This interaction is noteworthy because it enables the hydrolysis of the sugar-phosphate ester bond in AMP, a reaction not typically observed under normal conditions. []

Q2: What makes the hydrolysis of AMP within the Ia3d phase unique?

A: While the hydrolysis mechanism appears consistent for both AMP and its 2'-deoxy derivative (dAMP), the reaction proceeds at a slower rate for dAMP. [] This suggests that the presence of the 2'-hydroxyl group in AMP plays a significant role in the interaction with the lipid matrix and subsequent hydrolysis. Notably, this hydrolysis mechanism appears highly specific to the Ia3d phase, not occurring in other lipid phases. []

Q3: Can the pH level influence the structure of coordination polymers formed with AMP?

A: Yes, pH regulation can directly impact the structure of coordination polymers formed with AMP. For instance, research demonstrates the formation of two distinct Cu(ii)-AMP-4,4'-bipy coordination polymers under differing pH conditions. [] At a specific pH, the nucleotide remains unprotonated, resulting in the formation of {[Cu(AMP)(4,4'-bipy)(H2O)3]·5H2O}n. [] Conversely, a lower pH leads to nucleotide protonation and the formation of {[Cu2(HAMP)2(4,4'-bipy)2(H2O)4]·2NO3·11H2O}n, where NO3- ions are incorporated to balance the charge. []

Q4: Does the inclusion of Adenosine 5'-monophosphate disodium salt in infant formula provide any benefits?

A: While not directly addressed in the provided research papers, Adenosine 5'-monophosphate disodium salt is included as an ingredient in an immune formula milk powder. [] The formula aims to provide comprehensive nutrition and enhance immunity in infants, although specific mechanisms of action for AMP are not elaborated upon in the provided abstract. []

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